molecular formula C16H20N2OS B11167285 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide

Cat. No.: B11167285
M. Wt: 288.4 g/mol
InChI Key: KZXVJLACFLASCJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl group at the 5th position, a phenyl group at the 4th position, and a 3-methylbutanamide moiety attached to the nitrogen atom at the 2nd position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2-bromo-1-phenylethanone can be reacted with thioacetamide in the presence of a base such as potassium carbonate to form 5-ethyl-4-phenylthiazole.

    Amidation: The thiazole derivative is then subjected to amidation with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.

    Medicine: Explored for its anti-inflammatory and anticancer properties, potentially leading to the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX), reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylthiazol-2-yl)-3-methylbutanamide: Lacks the ethyl group at the 5th position.

    N-(5-ethylthiazol-2-yl)-3-methylbutanamide: Lacks the phenyl group at the 4th position.

    N-(5-ethyl-4-phenylthiazol-2-yl)acetamide: Has an acetamide group instead of the 3-methylbutanamide moiety.

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide is unique due to the presence of both the ethyl and phenyl groups on the thiazole ring, as well as the 3-methylbutanamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C16H20N2OS/c1-4-13-15(12-8-6-5-7-9-12)18-16(20-13)17-14(19)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,18,19)

InChI Key

KZXVJLACFLASCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CC(C)C)C2=CC=CC=C2

Origin of Product

United States

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